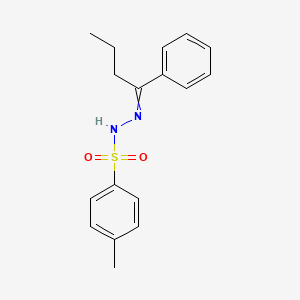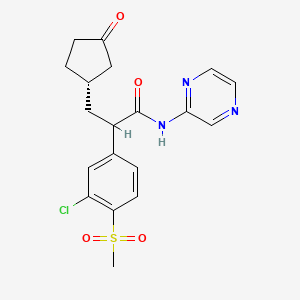![molecular formula C19H18O6 B13727142 3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkoxides in polar solvents.
Major Products
Oxidation: 3’-(tert-Butyl)-5’-carboxy-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Reduction: 3’-(tert-Butyl)-5’-hydroxymethyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials to enhance stability and performance
Mecanismo De Acción
The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A solvent used in various industrial applications.
tert-Butyl alcohol: Used as a solvent and in the synthesis of other chemicals.
Uniqueness
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific combination of functional groups and its biphenyl structure
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)15-8-11(6-14(9-20)16(15)21)10-4-12(17(22)23)7-13(5-10)18(24)25/h4-9,21H,1-3H3,(H,22,23)(H,24,25) |
Clave InChI |
ADOFVMULNVTEHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
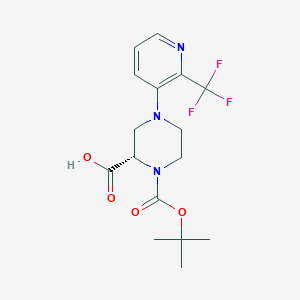
![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)

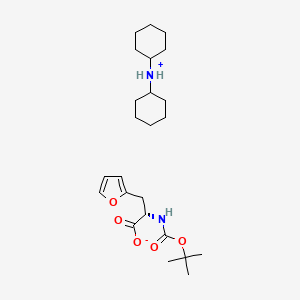
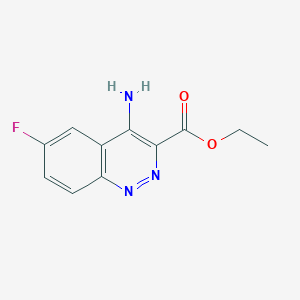
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)

![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

